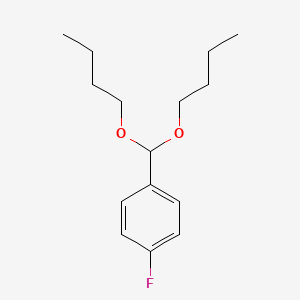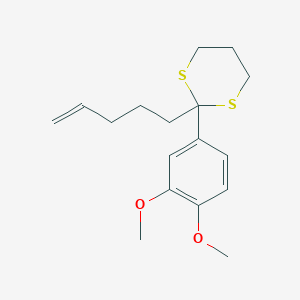
2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable precursor with 1,3-dithiane. One common method is the reaction of 3,4-dimethoxybenzaldehyde with 1,3-dithiane in the presence of a strong base such as n-butyllithium. The reaction proceeds via the formation of a dithiane anion, which then undergoes nucleophilic addition to the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane protecting group, revealing the underlying carbonyl compound.
Substitution: The phenyl and pentenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like Raney nickel or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane moiety would yield sulfoxides or sulfones, while reduction would regenerate the original carbonyl compound.
Scientific Research Applications
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, the dithiane moiety acts as a protecting group, stabilizing the carbonyl compound and preventing unwanted reactions. The dimethoxyphenyl and pentenyl groups may interact with molecular targets through various pathways, depending on the context of their use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound used as a protecting group.
2-(3,4-Dimethoxyphenyl)-1,3-dithiane: Lacks the pentenyl group but shares the dimethoxyphenyl moiety.
2-(Pent-4-en-1-yl)-1,3-dithiane: Lacks the dimethoxyphenyl group but shares the pentenyl moiety.
Properties
CAS No. |
104072-34-6 |
|---|---|
Molecular Formula |
C17H24O2S2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-pent-4-enyl-1,3-dithiane |
InChI |
InChI=1S/C17H24O2S2/c1-4-5-6-10-17(20-11-7-12-21-17)14-8-9-15(18-2)16(13-14)19-3/h4,8-9,13H,1,5-7,10-12H2,2-3H3 |
InChI Key |
GISVTXCBFGZALC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(SCCCS2)CCCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


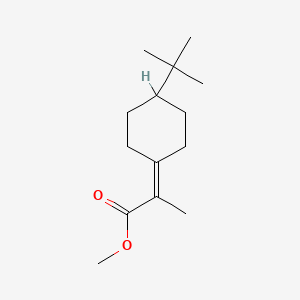
![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
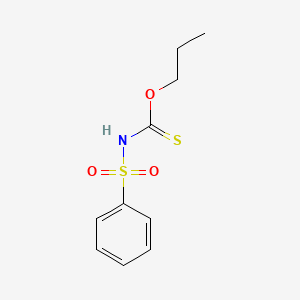
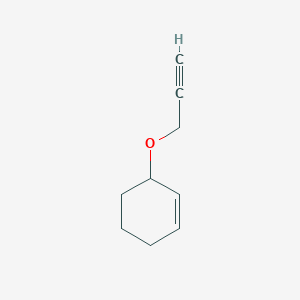

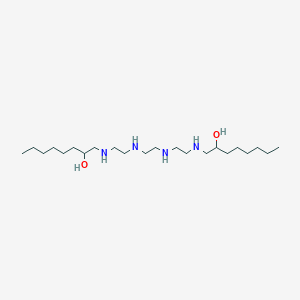
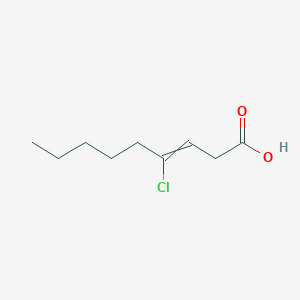
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
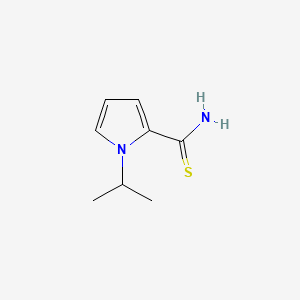
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
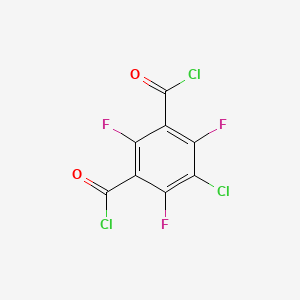
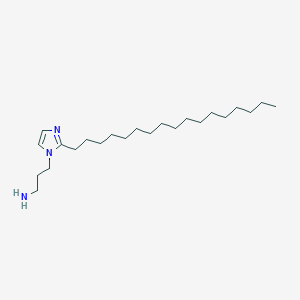
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
